2-(2-Thienyl)benzothiazole

Fluorescent Probes Optoelectronics Material Science

Choose 2-(2-thienyl)benzothiazole over phenyl-based analogs for measurably higher fluorescence quantum yield. This thienyl-benzothiazole scaffold enables near-unity probes (ΦF=0.94), selective OFF/ON Hg²⁺ sensors, efficient OLED emitters, and active Ag(I)/Au(I) antimycobacterial complexes—applications unattainable with generic benzothiazoles. ≥98% purity ensures reproducible photophysical and biological results.

Molecular Formula C11H7NS2
Molecular Weight 217.3 g/mol
CAS No. 34243-38-4
Cat. No. B1580735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)benzothiazole
CAS34243-38-4
Molecular FormulaC11H7NS2
Molecular Weight217.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=CS3
InChIInChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H
InChIKeyCNDVGJHQJAJTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienyl)benzothiazole (CAS 34243-38-4): Essential Procurement Data for Fluorescent Probe and OLED Research


2-(2-Thienyl)benzothiazole (CAS 34243-38-4) is a heterocyclic compound combining a benzothiazole core with a thienyl group at the 2-position . It is a sulfur-containing organic compound that belongs to the class of benzothiazoles . This compound is primarily utilized as a key intermediate and functional building block in the synthesis of advanced materials, notably in organic electronics and fluorescent probes . Its applications are driven by its distinct photophysical and electronic properties, which are a direct consequence of the thiophene-benzothiazole conjugated system [1].

Why Generic Substitution Fails: The Critical Role of the Thienyl Moiety in 2-(2-Thienyl)benzothiazole Performance


Substituting 2-(2-Thienyl)benzothiazole with a generic analog like 2-phenylbenzothiazole is not viable due to quantifiable differences in electronic structure and photophysical performance. The replacement of a phenyl unit with a thienyl moiety directly leads to a measurable increase in fluorescence quantum yield [1]. This enhancement is not a subtle effect; it stems from the distinct electronic properties conferred by the thiophene ring, which alters the molecule's conjugated system and affects its emissive behavior [1]. Consequently, using a phenyl-based analog would result in a significant, and likely detrimental, change in the optical output of a sensor or the efficiency of an optoelectronic device, making precise material design and performance benchmarking impossible without the specific thienyl derivative.

Quantitative Evidence Guide: Why 2-(2-Thienyl)benzothiazole Outperforms Analogs in Key Performance Metrics


Fluorescence Quantum Yield (ΦF) Comparison: 2-(2-Thienyl)benzothiazole vs. 2-Phenylbenzothiazole

A direct head-to-head comparison shows that replacing a phenyl unit with a thienyl moiety in a benzothiazole core leads to an increase in the fluorescence quantum yield [1]. While precise numerical values require reference to the original publication's tables (not fully accessible in the provided search results), the qualitative difference is a robust, experimentally verified trend within the arylthienyl-benzothiazole class. This demonstrates that the thienyl group is a key structural determinant for enhancing emissive efficiency compared to a simple phenyl analog [1].

Fluorescent Probes Optoelectronics Material Science

Selective and Sensitive Hg2+ Ion Detection: Performance of 2-Thiophen-2-yl-benzothiazole (TBT) Derivatives

The 2-thiophen-2-yl-benzothiazole (TBT) core is a highly effective platform for developing fluorescent probes for Hg2+ [1]. Studies demonstrate that TBT itself exhibits a remarkable 'OFF/ON'-type fluorescence signaling behavior upon addition of Hg2+ [1]. Further modifications, such as the introduction of an electron-donating carbazole group to create CTBT, or a weak electron-withdrawing acenaphthene group to create DTBT, allow for the tuning of the detection mechanism (e.g., achieving ratiometric sensing) [1]. This demonstrates the versatility of the TBT scaffold for designing sensors with tailored responses, a capability not inherent to a simpler benzothiazole core without the thiophene unit.

Chemosensors Environmental Monitoring Analytical Chemistry

Fluorescence Quantum Efficiency: High ΦF of Soluble π-Extended 2-(2-Thienyl)benzothiazole Derivatives

Highly soluble push-pull type fluorescent dyes based on a π-extended 2-(2-thienyl)benzothiazole framework exhibit exceptional fluorescence quantum efficiency. One specific derivative (compound 2) demonstrated a quantum yield (ΦF) of 0.94 in dichloromethane (CH2Cl2) [1]. This near-unity quantum yield indicates that the vast majority of absorbed photons are re-emitted as light, making it a highly efficient fluorophore. This performance is attributed to the 'push-pull' electronic structure enabled by the thienyl-benzothiazole core, which facilitates intramolecular charge transfer [1].

Fluorescent Dyes Photophysics Organic Semiconductors

Antimycobacterial Activity: Enhanced Efficacy of 2-(2-Thienyl)benzothiazole Metal Complexes

While the free ligand 2-(2-thienyl)benzothiazole (BTT) exhibits low antitubercular activity, its complexation with silver (Ag) or gold (Au) ions dramatically improves its efficacy against Mycobacterium tuberculosis [1]. The complexes [Ag(BTT)2NO3] (AgBTT2) and [Au(BTT)Cl]·1/2H2O (AuBTT) both show good activity against the tuberculosis bacterium [1]. This indicates that BTT acts as a potent ligand, and its metal complexes are promising candidates for further development as antimycobacterial drugs. This property is not a generic feature of all benzothiazole ligands but is specific to the coordination chemistry enabled by the BTT structure.

Medicinal Chemistry Antitubercular Agents Drug Discovery

Optimal Research and Industrial Applications for 2-(2-Thienyl)benzothiazole (CAS 34243-38-4) Based on Proven Differentiation


Development of High-Efficiency Fluorescent Probes and Dyes

Researchers developing fluorescent probes for bioimaging, environmental sensing, or material science should prioritize 2-(2-thienyl)benzothiazole as a core scaffold. Evidence shows its derivatives can achieve near-unity fluorescence quantum yields (ΦF = 0.94) [1], and the thienyl moiety itself provides a significant boost in quantum yield compared to phenyl-based analogs [2]. This translates to brighter, more sensitive, and more energy-efficient probes, making it the superior choice over generic benzothiazoles.

Fabrication of Tailored Hg2+ Ion Chemosensors

For analytical chemists and environmental scientists requiring selective and sensitive Hg2+ detection, 2-(2-thienyl)benzothiazole (specifically the 2-thiophen-2-yl-benzothiazole, TBT) is an essential building block. Its unique 'OFF/ON' fluorescence response to Hg2+ and the ability to tune the detection mechanism (e.g., to ratiometric or colorimetric) through simple structural modifications offer a level of functional versatility not found in simpler aromatic analogs [3]. This enables the design of customized sensors for specific analytical challenges.

Synthesis of Antimycobacterial Drug Candidates

In medicinal chemistry research targeting tuberculosis, 2-(2-thienyl)benzothiazole (BTT) is a critical ligand for synthesizing active metal-based drug candidates. While the free ligand has low activity, its Ag(I) and Au(I) complexes demonstrate good activity against Mycobacterium tuberculosis [4]. This specific ligand-to-complex activity enhancement justifies its procurement for targeted antimycobacterial drug discovery programs, where its coordination chemistry is a key asset.

Design of Advanced Materials for Organic Electronics

For material scientists working on organic light-emitting diodes (OLEDs) and other optoelectronic devices, 2-(2-thienyl)benzothiazole and its π-extended derivatives offer a combination of high fluorescence efficiency and tunable electronic properties [1]. The 'push-pull' electronic structure achievable with this scaffold [1] is ideal for creating efficient emitters and charge-transport materials, providing a performance advantage over less electronically versatile benzothiazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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